molecular formula C14H14ClNO2S B3020121 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide CAS No. 1351659-81-8

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide

Cat. No. B3020121
CAS RN: 1351659-81-8
M. Wt: 295.78
InChI Key: SWZFSXNVQQRFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various chloro-substituted carboxamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included substituents like chloro, hydroxyl, isopropyl, and amino groups. These compounds were found to possess potent antioxidant activities, with some showing higher activity than ascorbic acid . Similarly, the synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives was carried out, leading to the identification of compounds with significant inhibitory activity against human liver glycogen phosphorylase a . Another study reported the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which displayed promising antitubercular activity against Mycobacterium tuberculosis .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated using spectroscopic methods and theoretical calculations. The study provided insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions and charge delocalization, as evidenced by NBO analysis. The first hyperpolarizability indicated a significant nonlinearity of the molecule, suggesting potential applications in nonlinear optics .

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted carboxamides can be inferred from their interactions with various biological targets. For example, the binding of 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide to human liver glycogen phosphorylase a was elucidated through crystallographic determination, revealing favorable electrostatic interactions . This highlights the potential of these compounds to engage in specific chemical reactions with enzymes, which could be exploited for therapeutic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted carboxamides are closely related to their molecular structures and substituents. The presence of chloro and other substituents like trifluoromethyl groups can significantly influence the electronic properties, as well as the lipophilicity and potential biological activities of these compounds. For instance, the presence of hydroxyl substituents was found to decrease in vitro cytotoxicity, suggesting a correlation between the chemical structure and the safety profile of these compounds .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, it is known that Rivaroxaban, a similar compound, is an orally active direct Factor Xa (FXa) inhibitor .

properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZFSXNVQQRFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.